molecular formula C9H8BrNO3 B14812553 5-Bromo-4-cyclopropoxynicotinic acid

5-Bromo-4-cyclopropoxynicotinic acid

Cat. No.: B14812553
M. Wt: 258.07 g/mol
InChI Key: YCILRAUGPUVECJ-UHFFFAOYSA-N
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Description

5-Bromo-4-cyclopropoxynicotinic acid is a nicotinic acid derivative featuring a bromine atom at the 5-position of the pyridine ring and a cyclopropoxy substituent at the 4-position. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties. Its carboxylic acid group further enables conjugation or salt formation, enhancing solubility or bioavailability in pharmaceutical applications.

Properties

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

IUPAC Name

5-bromo-4-cyclopropyloxypyridine-3-carboxylic acid

InChI

InChI=1S/C9H8BrNO3/c10-7-4-11-3-6(9(12)13)8(7)14-5-1-2-5/h3-5H,1-2H2,(H,12,13)

InChI Key

YCILRAUGPUVECJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=NC=C2C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-cyclopropoxynicotinic acid typically involves the bromination of 4-cyclopropoxynicotinic acid. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 5-position. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-cyclopropoxynicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-4-cyclopropoxynicotinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-cyclopropoxynicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropoxy group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 5-Bromo-4-cyclopropoxynicotinic acid, we compare it with structurally related brominated pyridine derivatives. The provided evidence highlights two compounds that, while distinct, share functional group similarities:

Table 1: Structural and Functional Comparison

Compound Name Substituents Functional Groups Key Applications/Properties Reference
This compound 5-Br, 4-cyclopropoxy Carboxylic acid Drug intermediates, enzyme inhibition -
(5S)-5-(4-Bromo-benzyl)-D-pipecolinic acid 4-Bromo-benzyl, piperidine ring Carboxylic acid Peptide mimetics, chiral synthesis
2-Bromo-5-fluoropyridine-4-boronic acid 2-Br, 5-F, 4-boronic acid Boronic acid Suzuki-Miyaura cross-coupling reactions

Key Differences

Substituent Position and Electronic Effects :

  • The This compound has bromine at the 5-position of the pyridine ring, which directs electrophilic substitution to the 3-position. In contrast, 2-Bromo-5-fluoropyridine-4-boronic acid () has bromine at the 2-position and fluorine at the 5-position, altering regioselectivity in reactions . The cyclopropoxy group in the target compound provides steric hindrance, unlike the smaller fluorine substituent in .

Functional Group Reactivity :

  • The carboxylic acid group in this compound enables salt formation or amide coupling, useful in prodrug design. Conversely, the boronic acid group in ’s compound facilitates cross-coupling reactions critical in synthesizing biaryl structures .

Biological and Synthetic Utility :

  • The pipecolinic acid derivative () features a chiral center and a benzyl group, making it suitable for asymmetric synthesis or peptide-based therapeutics . In contrast, the target compound’s cyclopropoxy group may enhance metabolic stability in vivo compared to the benzyl group in .

Research Findings

  • Solubility and Stability : Cyclopropoxy-substituted compounds generally exhibit improved lipid solubility and resistance to oxidative metabolism compared to benzyl or fluorinated analogs .
  • Reactivity in Cross-Coupling : Boronic acid derivatives (e.g., ) show higher reactivity in palladium-catalyzed reactions than brominated nicotinic acids, which are more suited for nucleophilic aromatic substitution .

Limitations of Available Evidence

For instance, while and highlight bromine’s role in directing reactivity, the cyclopropoxy group’s specific effects require further experimental validation.

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